molecular formula C16H18FN3OS2 B2437952 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 896020-33-0

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B2437952
CAS RN: 896020-33-0
M. Wt: 351.46
InChI Key: YECYNSSPWKPVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H18FN3OS2 and its molecular weight is 351.46. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Derivatives for Imaging

Fluorinated derivatives of WAY 100635, including compounds with modifications in the cyclohexanecarboxylic acid portion, have been synthesized and evaluated for their biological properties. These derivatives were radiolabeled with fluorine-18 for potential use in imaging studies, particularly involving the serotonin 5-HT1A receptors. The fluorinated compounds showed varied pharmacokinetic properties and receptor binding affinities, suggesting their utility in assessing dynamic changes in serotonin levels and receptor distributions (Lang et al., 1999).

Enhancing PET Imaging Through Defluorination Inhibition

Research into 18F-FCWAY, a PET radioligand for imaging serotonin 5-HT1A receptors, has led to the development of methods to inhibit its defluorination - a process that interferes with imaging quality. Disulfiram, a less toxic agent, has been found to significantly reduce skull radioactivity and improve brain uptake and visualization of 5-HT1A receptor distribution in human brain imaging studies (Ryu et al., 2007).

Catalyst- and Solvent-Free Synthesis

An innovative approach for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement has been developed. This method is notable for its regioselective synthesis capabilities and the use of a catalyst- and solvent-free environment, highlighting the potential for efficient and environmentally friendly synthesis of similar compounds (Moreno-Fuquen et al., 2019).

Parallel Synthesis of Drug-like Derivatives

A general method for the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed. This method utilizes initial cyclization reactions and is indicative of the potential for rapid and diverse synthesis of compounds with possible therapeutic applications (Park et al., 2009).

properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS2/c17-13-9-5-4-8-12(13)10-22-16-20-19-15(23-16)18-14(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECYNSSPWKPVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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